molecular formula C24H39N3O2 B11369724 2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide

2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11369724
M. Wt: 401.6 g/mol
InChI Key: HYAFUYXIQGJLEC-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethylphenoxy group with a piperazinyl-substituted cyclohexyl moiety, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multiple steps:

    Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 2,3-dimethylphenol with an appropriate halogenating agent to form the corresponding halide.

    Cyclohexyl Substitution: The halide intermediate is then reacted with a cyclohexylamine derivative, which has been pre-functionalized with a piperazinyl group.

    Amidation: The final step involves the coupling of the cyclohexylamine intermediate with a propanoyl chloride derivative to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)ethanamine
  • 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine

Uniqueness

2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H39N3O2

Molecular Weight

401.6 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C24H39N3O2/c1-5-26-14-16-27(17-15-26)24(12-7-6-8-13-24)18-25-23(28)21(4)29-22-11-9-10-19(2)20(22)3/h9-11,21H,5-8,12-18H2,1-4H3,(H,25,28)

InChI Key

HYAFUYXIQGJLEC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C(C)OC3=CC=CC(=C3C)C

Origin of Product

United States

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